Ethene;prop-2-enoic acid, commonly known as 2-propenoic acid, is a colorless liquid organic compound with the formula C₃H₄O₂. It is characterized by a carboxylic acid group (-COOH) attached to a propene structure, making it a key monomer in the production of various polymers. Ethene;prop-2-enoic acid is miscible with water and organic solvents, and it exhibits reactivity typical of both alkenes and carboxylic acids, allowing for diverse chemical transformations and applications in industrial chemistry .
Several methods exist for synthesizing ethene;prop-2-enoic acid:
Ethene;prop-2-enoic acid has numerous applications across various industries:
Research into the interactions of ethene;prop-2-enoic acid with other compounds has revealed insights into its reactivity and potential applications:
Ethene;prop-2-enoic acid shares similarities with several other compounds, particularly those containing alkene functionalities or carboxylic acids:
Compound Name | Structure | Unique Features |
---|---|---|
Propanoic Acid | CH₃CH₂COOH | Saturated carboxylic acid without double bond |
Butanoic Acid | CH₃(CH₂)₂COOH | Longer carbon chain than ethene;prop-2-enoic acid |
Methacrylic Acid | CH₂=C(CH₃)COOH | Contains a methyl group on the double bond |
Acrylic Acid | CH₂=CHCOOH | Similar structure but lacks the propyl group |
Ethene;prop-2-enoic acid's unique feature lies in its dual functionality as both an alkene and a carboxylic acid, enabling it to participate in a wide range of
Ethene;prop-2-enoic acid, commonly known as acrylic acid, represents a crucial industrial chemical intermediate with the molecular formula C₃H₄O₂ . This compound features a vinyl group attached to a carboxylic acid moiety, making it highly versatile for various synthetic applications . The production of this compound has evolved significantly over the decades, encompassing traditional chemical routes and innovative biotechnological approaches.
Traditional synthesis methodologies for ethene;prop-2-enoic acid production have been established through decades of industrial development and optimization [4]. These conventional approaches remain the backbone of commercial production worldwide, offering proven reliability and established process economics [5].
The propylene oxidation pathway represents the most widely adopted commercial route for ethene;prop-2-enoic acid production, accounting for the majority of global manufacturing capacity [4] [5]. This process involves the catalytic vapor-phase oxidation of propylene through a two-stage mechanism that proceeds via acrolein as an intermediate compound [5] [13].
The first stage of the propylene oxidation process operates at temperatures ranging from 320°C to 330°C under pressures of approximately 5 bar [26] [13]. During this initial phase, propylene undergoes selective oxidation in the presence of a molybdenum-bismuth-iron oxide catalyst system [14] [5]. The reaction mixture, comprising propylene, molecular oxygen-containing gas, and steam, passes through a reactor packed with the multi-component catalyst [5] [13]. Research conducted at various industrial facilities has demonstrated that this first-stage reaction achieves propylene conversion rates of up to 94.2% with acrolein selectivity reaching 79.6% [14] [32].
The second stage involves the further oxidation of acrolein to ethene;prop-2-enoic acid at operating temperatures of 280°C and pressures of 4 bar [26] [13]. This stage employs a vanadium-molybdenum oxide catalyst system, specifically the VMo₃O₁₁ compound, which contains vanadium in the +4 oxidation state and molybdenum in the +6 oxidation state [15] [18]. The active component VMo₃O₁₁ demonstrates maximum catalytic activity when vanadium content ranges from 7 to 15 mole percent of total vanadium oxide [15]. Under optimized conditions, this two-stage process achieves overall propylene conversion of 97.3% with ethene;prop-2-enoic acid selectivity of 85.7% [26] [28].
Process Parameter | Stage 1 (Propylene to Acrolein) | Stage 2 (Acrolein to Acrylic Acid) |
---|---|---|
Temperature (°C) | 320-330 | 280 |
Pressure (bar) | 5 | 4 |
Catalyst System | Mo-Bi-Fe oxide | Mo-V oxide (VMo₃O₁₁) |
Conversion (%) | 94.2 (propylene) | 70.0 (acrolein) |
Selectivity (%) | 79.6 (acrolein) | 97.5 (acrylic acid) |
The kinetic studies of propylene oxidation reveal that the reaction follows first-order kinetics with respect to propylene concentration [17]. Water vapor plays a crucial role in the process by increasing acid formation rates and suppressing complete oxidation reactions, thereby enhancing selectivity toward ethene;prop-2-enoic acid [17]. The autocatalytic nature of acrolein formation accelerates the overall conversion process [17].
Industrial implementations of this pathway typically require feed rates of 110.64 kmol/hr of propylene, 790.286 kmol/hr of air, and 125.4 kmol/hr of steam for plants producing 60,000 tons per year of ethene;prop-2-enoic acid [28]. The process demonstrates excellent commercial viability with reported payback periods of 6 years and return on investment rates of 11.37% [28].
The Reppe process represents an alternative traditional route for ethene;prop-2-enoic acid synthesis, utilizing acetylene as the primary feedstock [4] [6]. This methodology involves the reaction of acetylene, carbon monoxide, and water in the presence of nickel-based catalysts to directly produce ethene;prop-2-enoic acid [4] [12].
The process operates under elevated pressure conditions ranging from 60 to 200 atmospheres (6 to 20 MPa) at temperatures of approximately 200°C [4]. Nickel bromide serves as the primary catalyst in solution with tetrahydrofuran as the solvent medium [4]. The reaction mechanism proceeds through carbonylation of acetylene, where carbon monoxide insertion occurs followed by water addition to form the carboxylic acid functionality [6].
Recent advances in the Reppe process have focused on developing noble metal-free catalyst systems [6]. Cobalt-based catalysts supported on silica (Co/SiO₂) have demonstrated significant promise for acetylene methoxycarbonylation reactions [6]. Under optimized conditions of 160°C, 0.05 MPa acetylene pressure, and 4 MPa carbon monoxide pressure, these catalysts achieve production rates of 4.38 g methyl acrylate plus methyl propionate per gram catalyst per hour [6].
The catalyst preparation involves hydrogen reduction pretreatment, which decreases cobalt nanoparticle size and promotes formation of hollow architectures [6]. This structural modification increases metal surface area and enhances carbon monoxide adsorption capacity [6]. In situ formation of Co₂(CO)₈ during the reaction serves as the genuine active species responsible for catalytic activity [6].
Despite its atom-economic nature and non-petroleum feedstock approach, the Reppe process faces economic challenges due to the high cost of acetylene production [4]. Consequently, this route has diminished in commercial importance compared to propylene-based methodologies [4].
The ethylene cyanohydrin hydrolysis route represents another established traditional pathway for ethene;prop-2-enoic acid production [4] [12]. This multi-step process begins with the synthesis of ethylene cyanohydrin from ethylene oxide and hydrogen cyanide, followed by acidic hydrolysis and dehydration to yield the final product [4] [12].
The initial step involves the addition of hydrogen cyanide to ethylene oxide at temperatures between 55°C and 60°C in the presence of basic catalysts such as diethylamine [4]. This exothermic reaction requires careful temperature control and is typically conducted in solution using ethylene cyanohydrin itself as the solvent medium [4]. The reaction mixture undergoes neutralization followed by distillation to separate pure ethylene cyanohydrin [4].
The subsequent hydrolysis and dehydration stage occurs under acidic conditions using sulfuric acid as both catalyst and dehydrating agent [12]. The process involves heating the ethylene cyanohydrin with water and sulfuric acid, resulting in hydrolysis of the nitrile group to form the corresponding carboxylic acid while simultaneously eliminating water to establish the double bond characteristic of ethene;prop-2-enoic acid [12].
The overall stoichiometry for this transformation can be represented as ethylene cyanohydrin plus water yielding ethene;prop-2-enoic acid, water, and ammonia in the presence of sulfuric acid [12]. Product isolation requires careful distillation procedures to remove ethene;prop-2-enoic acid from the reaction mixture while preventing uncontrolled polymerization [12].
This route offers the advantage of molecular weight increase from 53 to 72 during the hydrolysis step, providing definite yield improvements [12]. However, the process requires careful handling of toxic hydrogen cyanide and necessitates effective polymerization inhibition throughout the synthesis and purification stages [12].
Contemporary developments in ethene;prop-2-enoic acid synthesis have focused on advanced catalytic systems that offer improved selectivity, reduced environmental impact, and enhanced process economics [8] [10] [19]. These modern approaches encompass heterogeneous catalysis innovations, sustainable feedstock utilization, and biotechnological production methodologies [20] [23].
Modern heterogeneous catalytic systems for vapor-phase oxidation represent significant advances in ethene;prop-2-enoic acid production technology [9] [15] [27]. These catalysts demonstrate enhanced selectivity, improved thermal stability, and reduced by-product formation compared to traditional systems [14] [18].
Advanced molybdenum-bismuth oxide catalysts have been extensively studied for propylene selective oxidation [14]. Three distinct bismuth molybdate phases (α, β, and γ) exhibit catalytic activity, with each phase containing different mobile lattice oxygen species [14]. The α phase contains mobile oxygen ions at O(1), O(11), and O(12) positions, while the β phase features mobile oxygen at O(3), O(11), O(16), and O(18) sites [14]. The γ phase demonstrates mobility at O(1) and O(5) positions [14].
These mobile lattice oxygen ions serve as the primary oxidizing species for selective propylene conversion to acrolein [14]. The redox mechanism involves reduction of the catalyst surface during propylene oxidation followed by reoxidation with molecular oxygen [14]. Molybdenum oxide polyhedra in all bismuth molybdate structures exist in coordinatively unsaturated states, while bismuth oxide polyhedra are over-charged [14]. This electronic structure promotes allyl radical formation essential for selective oxidation [14].
Vanadium-incorporated zeolite beta catalysts represent another significant advancement in heterogeneous catalysis for ethene;prop-2-enoic acid production [27]. These catalysts enable direct conversion of glycerol to ethene;prop-2-enoic acid through single-stage gas-phase oxydehydration [27]. Vanadium loading between 0.6 and 5.0 weight percent on zeolite beta support provides optimal performance [27].
The V₂.₅-β catalyst demonstrates superior performance with 39% ethene;prop-2-enoic acid selectivity due to adequate pore diameter (130 Å) and moderate acidity (1.13 mmol/g) [27]. Operating temperatures between 280°C and 360°C show that glycerol conversion improves with temperature while ethene;prop-2-enoic acid selectivity peaks at 340°C [27]. Vanadium proves essential for converting intermediate acrolein molecules into ethene;prop-2-enoic acid [27].
Catalyst System | Operating Temperature (°C) | Selectivity (%) | Conversion (%) | Key Features |
---|---|---|---|---|
Mo-Bi-Fe oxide | 320-330 | 79.6 (acrolein) | 94.2 (glycerol) | High thermal stability |
VMo₃O₁₁ | 400 | 97.5 (acrylic acid) | 70.0 (acrolein) | Contains V⁴⁺ and Mo⁶⁺ |
V-zeolite beta | 280-360 | 39 (acrylic acid) | Variable | Single-stage process |
Silica gel catalysts demonstrate exceptional selectivity for ethene;prop-2-enoic acid production from 3-hydroxypropionic acid dehydration [31]. These catalysts achieve greater than 99.0% ethene;prop-2-enoic acid selectivity at complete 3-hydroxypropionic acid conversion [31]. The superior performance results from weak Lewis acid sites and absence of Brønsted acid sites, which prevent acetic acid formation and coke deposition [31].
Nickel-mediated coupling of ethylene and carbon dioxide represents a revolutionary approach for sustainable ethene;prop-2-enoic acid production [8] [10]. This methodology addresses the challenge of incorporating carbon dioxide as a C1 building block into organic molecules while utilizing abundant and inexpensive feedstocks [8].
The catalytic conversion employs homogeneous nickel catalysts in combination with hard Lewis acids to facilitate the oxidative coupling of carbon dioxide and ethylene [8]. The reaction mechanism involves β-hydrogen elimination following the initial coupling step to form ethene;prop-2-enoic acid [8]. For the first time, this approach has achieved catalytic conversion with turnover numbers up to 21 [8].
Mechanistic studies reveal that the reaction proceeds through nickellacycle intermediates formed by ethylene and carbon dioxide coupling [10]. Two competing alkylation pathways exist during the formation of alkyl acrylates, with energy barriers for nickel-oxygen bond cleavage decreasing as alkyl iodide methylene linkage increases [10]. The O1 (ester sp³ oxygen atom) attack route competes with the O2 (carboxylic sp² oxygen atom) attack route in terms of activation energies [10].
The process demonstrates remarkable potential for sustainability, as 62% of the organic molecule mass originates from carbon dioxide [8]. This represents a significant advancement compared to current industrial production methods that rely entirely on petroleum-derived propylene feedstocks [8]. However, thermodynamic restrictions limit the scope of reactions incorporating carbon dioxide, necessitating continued research for process optimization [8].
Non-productive pathways leading to byproducts such as propionic acid, propionates, and ion pair complexes compete with the desired acrylate formation [10]. The use of ethyl iodide as electrophilic reagent may stabilize non-productive intermediates compared to methyl iodide, affecting overall selectivity [10]. Methylene linkage demonstrates minimal effect on the main productive pathway but significantly influences side reactions [10].
Biotechnological production of ethene;prop-2-enoic acid through microbial pathways represents a paradigm shift toward sustainable manufacturing using renewable feedstocks [11] [19] [20]. These biological approaches utilize engineered microorganisms to convert inexpensive carbon sources into ethene;prop-2-enoic acid through metabolic engineering and synthetic biology techniques [22] [24].
Clostridium propionicum demonstrates natural capability for ethene;prop-2-enoic acid production through propionate dehydrogenation [11] [22]. Resting cells of this organism in the presence of electron acceptors such as oxygen catalyze propionate conversion to yield up to 3 grams per liter (40 mM) of ethene;prop-2-enoic acid [11]. The acrylate pathway in this organism involves sequential conversion of lactate through lactyl-CoA, acrylyl-CoA, and propionyl-CoA intermediates [22].
The principal limitation for achieving higher productivity appears to be cellular instability in aerobic environments [11]. This same organism and bioconversion system can produce crotonate from butyrate and methacrylate from isobutyrate, demonstrating versatility in carboxylic acid synthesis [11].
Engineered Escherichia coli strains represent significant advances in biotechnological ethene;prop-2-enoic acid production [19] [20] [24]. A novel biosynthetic pathway through the β-alanine route has been developed, partitioning production into upstream β-alanine formation and downstream ethene;prop-2-enoic acid formation modules [20] [24]. The pathway utilizes efficient enzymes (Act, Acl2, and YciA) screened from various microbial sources with optimized expression levels [20] [24].
Fed-batch fermentation of the final engineered Escherichia coli strain produces 237 mg/L of ethene;prop-2-enoic acid in 57.5 hours, representing the highest titer reported to date [20] [24]. This achievement results from expressing upstream genes (panD and aspA) under constitutive BBaJ23100 promoters and replacing the native acs gene promoter with BBaJ23100 [20] [24].
Alternative biotechnological routes utilize glycerol as feedstock through engineered Escherichia coli strains [19]. The pathway proceeds via 3-hydroxypropionaldehyde, 3-hydroxypropionyl-CoA, and acrylyl-CoA intermediates [19]. Production improvements result from screening and site-directed mutagenesis of key enzyme enoyl-CoA hydratase and chromosomal integration of exogenous genes [19]. Recombinant strains produce 37.7 mg/L ethene;prop-2-enoic acid under shaking flask conditions [19].
Large-scale biotechnological processes utilize Corynebacterium glutamicum for 3-hydroxypropionic acid production from lignocellulosic biomass [23]. Co-fermentation of glucose and xylose achieves overall yields of 49% theoretical with titers of 54.8 g/L and productivity of 0.76 g/L/h [23]. The 3-hydroxypropionic acid undergoes catalytic dehydration to ethene;prop-2-enoic acid with quantitative conversion using appropriate heterogeneous catalysts [23].
Microorganism/System | Substrate | Product Titer (g/L) | Productivity (g/L/h) | Yield (% theoretical) | Process Conditions |
---|---|---|---|---|---|
Clostridium propionicum | Propionate | 3.0 | Not specified | Not specified | Aerobic environment |
E. coli (β-alanine route) | Glucose | 0.237 | 0.004 | Not specified | Fed-batch, 57.5 h |
E. coli (glycerol route) | Glycerol | 0.0377 | Not specified | Not specified | Shaking flask |
C. glutamicum (3-HP route) | Lignocellulose | 54.8 | 0.76 | 49 | Co-fermentation |
Bio-based synthesis from lactic acid represents another promising biotechnological approach [21] [25]. The method involves catalytic hydroesterification of alkyl lactates with carbon monoxide and ethylene using palladium catalysts [21] [25]. This process yields alkyl 2-(propionyloxy)propanoates with quantitative yields, which undergo pyrolysis to produce acrylate esters and propionic acid [21] [25]. Further hydrolysis of acrylate esters yields ethene;prop-2-enoic acid [21] [25].
Ethene;prop-2-enoic acid exhibits a well-defined molecular geometry characterized by its conjugated α,β-unsaturated carboxylic acid structure. The molecular formula is C₅H₈O₂ with a molecular weight of 100.12 g/mol [1], representing a copolymeric composition of ethylene and acrylic acid components. The compound possesses the IUPAC name "ethene;prop-2-enoic acid" and demonstrates the canonical SMILES notation C=C.C=CC(=O)O [1].
The molecular geometry centers around the prop-2-enoic acid component, where the central carbon atom (C2) adopts sp² hybridization [2]. This hybridization results from the formation of three sigma bonds and participation in one pi bond due to the double bond configuration [2]. The point group symmetry is classified as Cs, with all vibrational modes being active under this symmetry designation [3]. The molecular structure features three conjugated π orbitals arranged in a planar configuration, enabling resonance stabilization throughout the vinyl-carboxylic acid system [2].
Electronic configuration analysis reveals significant orbital characteristics. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) exhibit an energy gap of 5.545 eV when calculated using density functional theory with the B3LYP functional [4]. The ionization energy ranges from 10.60 to 10.78 eV [5], indicating substantial electronic stability. The π orbital conjugation facilitates electron delocalization across the entire unsaturated framework, contributing to the compound's reactivity profile and spectroscopic properties [2].
Geometric Parameter | Value | Computational Method |
---|---|---|
C=C bond length | 1.3334 Å | DFT/B3LYP |
C-COOH bond length | 1.4747 Å | DFT/B3LYP |
HOMO-LUMO gap | 5.545 eV | DFT/B3LYP |
Point group | Cs | Symmetry analysis |
Ethene;prop-2-enoic acid demonstrates complex phase behavior characteristics under elevated pressure conditions. The critical temperature is established at 615.0-616.57 K with a corresponding critical pressure of 5242.73-5670.00 kPa [5]. These critical parameters indicate the compound's transition from distinct liquid and vapor phases to a supercritical state where phase boundaries disappear [5].
Under high-pressure conditions, the vapor-liquid equilibrium relationships follow specific thermodynamic correlations. The vapor pressure data across varying temperatures demonstrate adherence to the Antoine equation parameters, with coefficients A = 1.62275×10¹, B = -4.24500×10³, and C = -4.65410×10¹ for the temperature range 286.65-437.98 K [5]. At elevated pressures approaching the critical point, the vapor pressure reaches 217.66 kPa at 437.98 K [5].
The critical density is calculated at 299.79 ± 15.38 kg/m³ [6], providing essential data for high-pressure phase behavior modeling. The critical compressibility factor (Zc) is determined as 0.2328580 [5], indicating significant deviation from ideal gas behavior near the critical region.
Critical Property | Value | Temperature Range (K) |
---|---|---|
Critical Temperature | 615.0-616.57 K | - |
Critical Pressure | 5242.73-5670.00 kPa | - |
Critical Density | 299.79 ± 15.38 kg/m³ | - |
Vapor Pressure | 0.25-217.66 kPa | 286.65-437.98 |
Thermal decomposition of ethene;prop-2-enoic acid involves multiple pathways depending on temperature and atmospheric conditions. Thermal decomposition typically initiates at temperatures exceeding 463.15 K (190°C), which corresponds to the autoignition temperature [7]. Under controlled heating in the absence of air, the compound undergoes thermal cracking processes that result in molecular fragmentation [8].
The standard enthalpy of formation in the gas phase is -330.7 ± 4.2 kJ/mol, while the liquid phase formation enthalpy is -383.80 ± 2.00 kJ/mol [5]. These thermodynamic values indicate that the compound is thermodynamically stable under standard conditions but becomes increasingly unstable at elevated temperatures [9].
Heat capacity data demonstrate temperature-dependent behavior, with gas-phase values ranging from 96.30 J/mol·K at 410.77 K to 120.07 J/mol·K at 589.38 K [5]. The liquid-phase heat capacity is measured at 144.20-145.70 J/mol·K at 298.15 K [5]. During thermal decomposition, the compound generates various products including carbon oxides, hydrogen fluoride, and nitrogen oxides depending on the specific substituents present [10].
The standard enthalpy of vaporization is 53.10 ± 4.20 kJ/mol, and the standard enthalpy of fusion is 11.16 kJ/mol [5]. These phase transition enthalpies provide critical information for understanding thermal stability and decomposition onset temperatures under different pressure conditions.
Thermodynamic Property | Value | State |
---|---|---|
Standard Enthalpy of Formation | -330.7 ± 4.2 kJ/mol | Gas |
Standard Enthalpy of Formation | -383.80 ± 2.00 kJ/mol | Liquid |
Standard Enthalpy of Vaporization | 53.10 ± 4.20 kJ/mol | Liquid→Gas |
Standard Enthalpy of Fusion | 11.16 kJ/mol | Solid→Liquid |
Autoignition Temperature | 463.15 K | Gas |
Fourier-transform infrared (FTIR) spectroscopy of ethene;prop-2-enoic acid reveals distinctive absorption patterns characteristic of its functional groups and molecular structure. The carbonyl stretching frequency appears at approximately 1700 cm⁻¹, which is typical for carboxylic acid C=O bonds [11] [12]. This frequency demonstrates the expected position for α,β-unsaturated carboxylic acids, where conjugation with the vinyl group slightly shifts the carbonyl absorption to lower wavenumbers compared to saturated carboxylic acids [12].
The hydroxyl stretching region exhibits a characteristic broad absorption band spanning 2500-3300 cm⁻¹, indicative of hydrogen-bonded carboxylic acid dimers [3] . In the dimeric form, two distinct O-H stretching frequencies are calculated at 2990 and 2888 cm⁻¹ [3], contrasting with the monomeric form where the O-H stretch appears at 3586 cm⁻¹ [3]. This significant difference confirms the prevalence of intermolecular hydrogen bonding in the condensed phase.
The vinyl C=C stretching vibration is observed in the range 1620-1653 cm⁻¹ [3], with experimental values at 1653 cm⁻¹ and computed values at 1620 cm⁻¹ showing good agreement [3]. The C-O stretching modes for the carboxylic acid functionality appear in the region 1320-1210 cm⁻¹ [3], specifically calculated at 1226, 1234, 1334, and 1329 cm⁻¹ for the dimeric form [3].
Additional vibrational modes include O-H in-plane bending vibrations appearing as mixed modes in the 1200-1450 cm⁻¹ region [3]. For the monomeric form, these modes are recorded at 1130 and 1268 cm⁻¹ [3]. The complete vibrational analysis identifies 39 fundamental vibrational modes distributed as 25A' + 14A'' under Cs point group symmetry [3].
Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Form |
---|---|---|---|
C=O stretch | ~1700 | Carboxylic acid | Both |
O-H stretch | 2500-3300 (broad) | H-bonded dimer | Dimer |
O-H stretch | 3586 | Free hydroxyl | Monomer |
C=C stretch | 1620-1653 | Vinyl group | Both |
C-O stretch | 1210-1320 | Carboxylic acid | Both |
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information for ethene;prop-2-enoic acid through both ¹H and ¹³C NMR techniques. ¹H NMR analysis reveals characteristic chemical shifts for the vinyl protons in the range 5.8-6.3 ppm [11], corresponding to the alkene functionality of the prop-2-enoic acid component. The carboxylic acid proton appears significantly downfield at 10-12 ppm [3] due to the strong deshielding effect of the electronegative carboxyl group and potential hydrogen bonding interactions.
For specific structural analogs, detailed chemical shift assignments have been established. In related pentenoic acid derivatives, the vinyl proton H2 appears at 6.96 ppm (experimental) and 7.065 ppm (calculated) [3]. The methylene protons (H7 and H8) resonate at 2.29 ppm experimentally and 2.452 ppm calculated for the monomer form [3]. Methyl protons exhibit chemical shifts at 1.09 ppm experimentally with calculated values ranging from 1.014-1.020 ppm for monomeric forms [3].
¹³C NMR spectroscopy reveals the carbonyl carbon at approximately 180 ppm, characteristic of carboxylic acid functionality [11]. The vinyl carbons typically appear in the range 120-140 ppm, with specific assignments dependent on substitution patterns and electronic environment [11]. The carbonyl carbon chemical shift demonstrates the expected downfield position due to the electronegative oxygen atoms and the sp² hybridization state.
Computational ¹³C NMR predictions using DFT methods show excellent correlation with experimental values. For related compounds, the carboxyl carbon (C1) appears at 169.42 ppm experimentally compared to 178.82 ppm calculated [3]. The alkene carbons C2 and C4 exhibit chemical shifts around 120-130 ppm, while aliphatic carbons appear in the typical upfield regions below 50 ppm [3].
NMR Nucleus | Chemical Shift Range | Assignment | Multiplicity |
---|---|---|---|
¹H | 10-12 ppm | COOH proton | Singlet (broad) |
¹H | 5.8-6.3 ppm | Vinyl protons | Multiple |
¹H | 2.0-3.0 ppm | CH₂ protons | Multiple |
¹³C | ~180 ppm | Carbonyl carbon | - |
¹³C | 120-140 ppm | Vinyl carbons | - |
Irritant